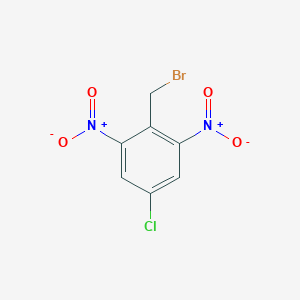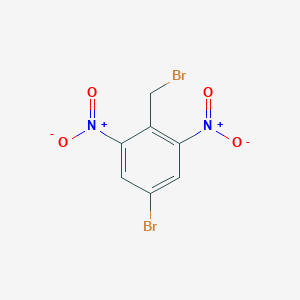
3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole, also known as BFTI, is an organic compound that has been used in a variety of scientific research applications. BFTI is a highly versatile compound due to its unique chemical structure, which is composed of a bromo-fluorine moiety and a p-toluenesulfonyl group. BFTI has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new drugs.
Scientific Research Applications
Synthesis of Biologically Important Compounds
3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole plays a role in the synthesis of biologically significant compounds. Huang et al. (2015) demonstrated its use in the efficient synthesis of 3,3-bis(indole-3-yl)indoline-2-(1H)-ones under the catalysis of bromine and p-toluenesulfonic acid, highlighting its potential in creating compounds of biological interest (Huang et al., 2015).
Versatile Formation of Indole Derivatives
Wu et al. (2014) reported the versatile formation of 3-alkylated and 3-alkenylated indole derivatives using para-toluenesulfonic acid. This indicates the compound’s utility in the modification and diversification of indole structures, which are important in various chemical syntheses (Wu et al., 2014).
Photophysical Studies
Carić et al. (2004) explored the absorption and fluorescence spectra of ring-substituted indole-3-acetic acids, including derivatives with 6-fluoroindole, which is closely related to this compound. This research is significant for understanding the photophysical properties of these compounds, which could have applications in fluorescence studies and sensing technologies (Carić et al., 2004).
Development of Functionalized Indole Derivatives
McKittrick et al. (1990) developed synthetic pathways for creating functionalized 6-fluoro-7-substituted indole derivatives, demonstrating the compound's utility in the preparation of structurally diverse indole-based chemicals, which are crucial in pharmaceutical and organic chemistry (McKittrick et al., 1990).
Protein Hydrolysis and Amino Acid Analysis
Liu and Chang (1971) used p-toluenesulfonic acid in protein hydrolysis, highlighting its potential in biochemical analyses such as amino acid determination. This demonstrates the utility of derivatives of this compound in biochemistry and molecular biology (Liu & Chang, 1971).
Safety and Hazards
properties
IUPAC Name |
3-bromo-6-fluoro-1-(4-methylphenyl)sulfonylindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-7-4-11(17)8-15(13)18/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELXKTSAXVBKCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)

![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)





![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)
![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
